Ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate
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Overview
Description
Ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate is a synthetic organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then subjected to further chemical transformations to obtain the desired compound .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, plays a crucial role in the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines .
Scientific Research Applications
Ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate include other benzofuran derivatives such as:
- Ethyl 5-nitrobenzofuran-2-carboxylate
- Benzofuran-2-carboxylic acid
- 2,3-Dihydrobenzofuran-5-carboxylic acid
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
ethyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-2-18-14(17)12(16)8-11(15)9-3-4-13-10(7-9)5-6-19-13/h3-4,7H,2,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRLMAGJFXXLKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC2=C(C=C1)OCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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